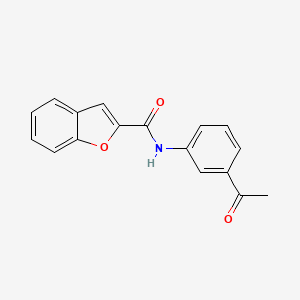

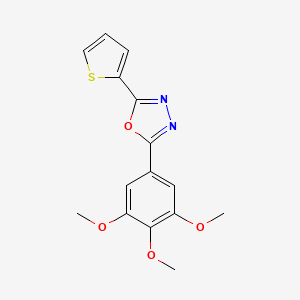

![molecular formula C18H20N4O3 B5568838 N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isonicotinamide derivatives have been explored for various biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Isonicotinamide derivatives have been synthesized through various methods, including the reaction of isonicotinamide with other chemical agents to produce compounds with specific reactivities or properties (Karade et al., 2016). The synthesis processes often aim to enhance the compound's efficacy towards specific targets or to explore new chemical reactions.

Molecular Structure Analysis

Structural studies of related compounds, such as N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been conducted using X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods, providing insights into the molecular configurations and conformations (Cabezas et al., 1988).

Chemical Reactions and Properties

The reactivity of isonicotinamide derivatives towards specific targets, such as acetylcholinesterase (AChE) inhibited by sarin and VX, has been studied, revealing their potential as reactivators (Karade et al., 2016). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

While specific physical properties of "N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide" were not found, related research into isonicotinamide derivatives typically involves investigating their solubility, melting points, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of isonicotinamide derivatives, such as their reactivity, potential for forming hydrogen bonds, and ability to participate in various chemical reactions, are of interest. Studies have explored how these properties can be leveraged for pharmaceutical applications and materials science (Karade et al., 2016).

Applications De Recherche Scientifique

Crystal Engineering and Pharmaceutical Cocrystals

The compound's utility in crystal engineering is highlighted through its involvement in the novel carboxamide-pyridine N-oxide synthon. This interaction is significant for assembling isonicotinamide N-oxide in a triple helix architecture, which is further exploited in the synthesis of cocrystals with barbiturate drugs, showcasing its potential in pharmaceutical cocrystal development (L. Reddy et al., 2006).

Hydrogel Formation

In another study, a series of pyridyl amides derived from isonicotinic acid, nicotinic acid, and benzoic acid were synthesized, where only N-(4-pyridyl)isonicotinamide was found to be an efficient hydrogelator. This discovery is crucial for the development of hydrogels, with potential applications ranging from drug delivery systems to tissue engineering (D. Kumar et al., 2004).

Antimicrobial Activity

Triazole derivatives synthesized from isonicotinic acid hydrazide, including N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives, exhibited significant antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. This finding opens avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Ravinesh Mishra et al., 2010).

Structural Studies

The structural study of related compounds like N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide has provided insights into their crystal and molecular structures. Such studies are fundamental in understanding the molecular conformation and interactions, which are crucial for designing compounds with desired physical and chemical properties (N. Cabezas et al., 1988).

Selectivity and Radiolysis in Extraction Processes

Research on isonicotinamides and dipicolinamides as extractants for metals like Fe(III), Am(III), and Eu(III) from nitric acid solutions demonstrated their selectivity and radiolysis behavior. Such studies are vital for the development of more efficient and selective processes for the extraction and recovery of valuable or hazardous metals from solutions (E. Mowafy, 2007).

Propriétés

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(2-pyridin-4-ylacetyl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-16-12-22(17(24)11-13-1-6-19-7-2-13)10-5-15(16)21-18(25)14-3-8-20-9-4-14/h1-4,6-9,15-16,23H,5,10-12H2,(H,21,25)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIVIURRWBLJX-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

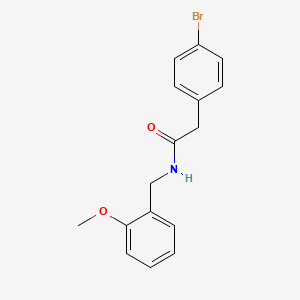

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

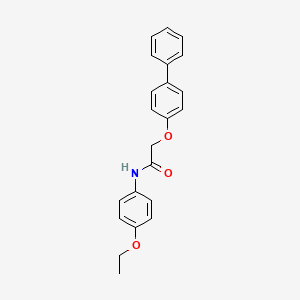

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

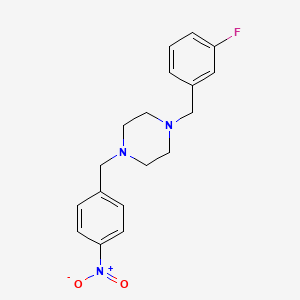

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

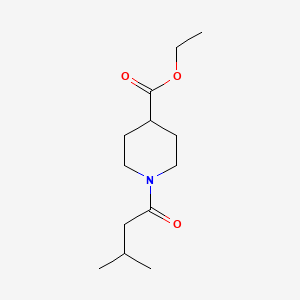

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)